REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([C:15]([OH:17])=[O:16])[CH2:4][C:5]1[C:6]([I:14])=[CH:7][C:8]([I:13])=[C:9]([NH2:12])[C:10]=1[I:11].S(Cl)(Cl)=O.O1CC[CH2:24][CH2:23]1.C(O)(=O)C(C)(C)C>C(O)C.C(Cl)Cl>[CH3:1][CH2:2][CH:3]([C:15]([O:17][CH2:23][CH3:24])=[O:16])[CH2:4][C:5]1[C:6]([I:14])=[CH:7][C:8]([I:13])=[C:9]([NH2:12])[C:10]=1[I:11]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CCC(CC=1C(=CC(=C(C1I)N)I)I)C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ester
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
[131I]sodium iodide
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated
|
Type
|
WASH
|
Details
|
The organic mixture was washed twice with 25 ml 5% NaOH and twice with 25 ml water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The methylene chloride layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
yielding 1.73 g of ethyliopanoate (82.4%)
|
Type
|
CUSTOM
|
Details
|
The structure was provided by 1H nuclear magnetic resonance and mass spectrometry (M+ 599)
|
Type
|
CUSTOM
|
Details
|
The radioisotope exchange reaction
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
vial was sealed
|
Type
|
TEMPERATURE
|
Details
|
The vial was cooled
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel column with methylene chloride/methanol (9:1) as the eluent
|
Type
|
WASH
|
Details
|
eluted with methylene chloride methanol (9:1)
|
Name
|
|
Type
|
|
Smiles
|
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |